molecular formula C14H11BrN4 B13702985 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

Cat. No.: B13702985
M. Wt: 315.17 g/mol
InChI Key: GKBTUXZBWAQUET-UHFFFAOYSA-N
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Description

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a pyrazolyl group substituted at the 4-position. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

2-bromo-4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H11BrN4/c1-9-3-2-4-12(18-9)14-11(8-17-19-14)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19)

InChI Key

GKBTUXZBWAQUET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br

Origin of Product

United States

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